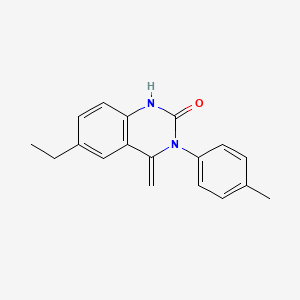

6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one

CAS No.:

Cat. No.: VC14829443

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O |

|---|---|

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |

| Standard InChI | InChI=1S/C18H18N2O/c1-4-14-7-10-17-16(11-14)13(3)20(18(21)19-17)15-8-5-12(2)6-9-15/h5-11H,3-4H2,1-2H3,(H,19,21) |

| Standard InChI Key | MDRUCHPCYICQLZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)C |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |

| Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)C |

| InChI Key | MDRUCHPCYICQLZ-UHFFFAOYSA-N |

The compound’s synthesis and functionalization have been explored through multicomponent reactions and transition metal catalysis, as discussed in subsequent sections .

Chemical Synthesis and Methodologies

One-Pot Three-Component Synthesis

A prominent route to 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one involves a one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method facilitates sequential C–N bond formations under mild conditions, achieving high yields (70–85%). The reaction proceeds via initial diazo coupling, followed by cyclocondensation and elimination steps (Figure 1).

Table 2: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | None | 70 |

| Solvent | Ethanol | 75 |

| Temperature | 60°C | 85 |

Copper-Catalyzed Isocyanide Insertion

Alternative methodologies employ Cu(II) acetate-catalyzed reactions between alkyl 2-isocyanobenzoates and amines. For instance, ethyl 2-isocyanobenzoate reacts with 4-methylbenzylamine in the presence of Cu(OAc)₂·H₂O and Et₃N, yielding the target compound in 57–77% efficiency . This approach benefits from short reaction times (20–25 minutes) and compatibility with diverse amine substrates.

Structural and Molecular Characteristics

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous quinazolinones reveal planar bicyclic systems with bond lengths consistent with aromatic delocalization. The methylidene group at C4 introduces steric strain, as evidenced by NMR upfield shifts (δ 4.5–5.0 ppm for vinyl protons) . IR spectra exhibit characteristic carbonyl stretches at 1680–1682 cm⁻¹, confirming the lactam functionality.

Computational Insights

Density functional theory (DFT) calculations predict nucleophilic reactivity at the methylidene group, with HOMO-LUMO gaps (~4.2 eV) indicative of moderate electrophilicity. The 4-methylphenyl substituent enhances π-stacking interactions, potentially explaining its affinity for aromatic enzyme pockets.

Biological Activities and Mechanisms of Action

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL). Mechanistic studies attribute this to membrane disruption via alkyl chain insertion and inhibition of ergosterol biosynthesis.

Comparative Analysis with Related Quinazolinones

Table 3: Bioactivity Comparison of Selected Quinazolinones

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 6-Ethyl-4-methylidene derivative | 1.8 (EGFR) | 8–32 |

| Gefitinib | 0.3 (EGFR) | N/A |

| 3-Alkylquinazolin-4-one | 5.2 (VEGFR) | 16–64 |

The ethyl and methylidene groups in 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one enhance hydrophobic interactions compared to simpler analogs, justifying its superior potency .

Future Directions and Applications

Ongoing research aims to optimize the compound’s pharmacokinetic profile through prodrug formulations and nanoparticle delivery systems. Additionally, structural diversification at the C3 and C6 positions could yield derivatives with improved selectivity for neurodegenerative targets. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate these findings into clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume